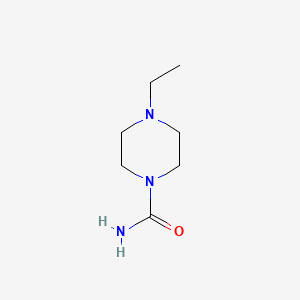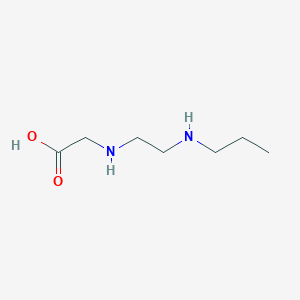
2-methylthiophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylthiophen-3(2H)-one is an organosulfur compound with the molecular formula C5H6OS It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylthiophen-3(2H)-one can be achieved through several methods. One common approach involves the halogenation of 2-methylthiophene followed by oxidation. For example, 2-methylthiophene can be brominated to form 3-bromo-2-methylthiophene, which is then oxidized to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. One such method is the Grignard reaction, where 3-bromo-2-methylthiophene is treated with a Grignard reagent (e.g., i-PrMgCl/LiCl) in tetrahydrofuran (THF) to form the desired product .
Chemical Reactions Analysis
Types of Reactions
2-methylthiophen-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
2-methylthiophen-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-methylthiophen-3(2H)-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can participate in radical reactions, where it forms reactive intermediates that can further react with other molecules. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
2-methylthiophene: A closely related compound with a similar structure but without the ketone group.
3-methylthiophene: Another thiophene derivative with a methyl group at a different position.
Thiophene-2-carboxaldehyde: A thiophene derivative with an aldehyde group instead of a ketone.
Uniqueness
2-methylthiophen-3(2H)-one is unique due to the presence of the ketone group, which imparts different chemical reactivity compared to other thiophene derivatives. This functional group allows for a wider range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C5H6OS |
|---|---|
Molecular Weight |
114.17 g/mol |
IUPAC Name |
2-methylthiophen-3-one |
InChI |
InChI=1S/C5H6OS/c1-4-5(6)2-3-7-4/h2-4H,1H3 |
InChI Key |
FJBBEVYUHCNLKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Hydroxy-4-[4-(methanesulfonyl)anilino]anthracene-9,10-dione](/img/structure/B13124609.png)






![1'-Benzyl-6-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13124656.png)
![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13124657.png)
![(3s)-Spiro[indole-3,3'-Pyrrolidin]-2(1h)-One](/img/structure/B13124659.png)


![4-Chloro-5-(methylsulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B13124667.png)
